3-nitro-1-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18030780
Molecular Formula: C4H2F3N3O2
Molecular Weight: 181.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H2F3N3O2 |
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Molecular Weight | 181.07 g/mol |
IUPAC Name | 3-nitro-1-(trifluoromethyl)pyrazole |
Standard InChI | InChI=1S/C4H2F3N3O2/c5-4(6,7)9-2-1-3(8-9)10(11)12/h1-2H |
Standard InChI Key | IOKLCFCPZSYSFT-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(N=C1[N+](=O)[O-])C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The pyrazole ring in 3-nitro-1-(trifluoromethyl)-1H-pyrazole consists of two adjacent nitrogen atoms at positions 1 and 2, with substituents at positions 1 (trifluoromethyl) and 3 (nitro). This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of both substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to redox activity and intermolecular interactions .
Molecular Formula and Weight
The theoretical molecular formula for 3-nitro-1-(trifluoromethyl)-1H-pyrazole is C₄H₂F₃N₃O₂, yielding a molecular weight of 181.07 g/mol. Comparatively, analogs such as 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (C₅H₄F₃N₃O₂) exhibit a higher molecular weight of 195.10 g/mol due to the additional methyl group .
Table 1: Comparative Molecular Data for Selected Pyrazole Derivatives
Synthetic Methodologies
The synthesis of 3-nitro-1-(trifluoromethyl)-1H-pyrazole can be inferred from protocols developed for analogous trifluoromethylpyrazoles. A prominent approach involves (3 + 3)-annulation reactions using nitrile imines and acetylene surrogates, followed by dehydration and ring contraction .
One-Pot Synthesis via Nitrile Imine Intermediates
Nitrile imines, generated in situ from hydrazonoyl bromides, react with mercaptoacetaldehyde to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediates. Subsequent treatment with p-toluenesulfonyl chloride (p-TsCl) induces cascade dehydration and ring contraction, yielding 1-aryl-3-trifluoromethylpyrazoles in yields up to 91% . Adapting this method to target 3-nitro-1-(trifluoromethyl)-1H-pyrazole would require nitro-functionalized hydrazonoyl bromides and optimized reaction conditions to accommodate the electron-deficient substrate.
Table 2: Key Reaction Parameters for Pyrazole Synthesis
Parameter | Value/Range | Impact on Yield |
---|---|---|
Hydrazonoyl bromide | 1.0 equiv | Determines product regiochemistry |
Mercaptoacetaldehyde dimer | 1.2 equiv | Ensures complete annulation |
p-TsCl | 2.5 equiv | Drives dehydration/contraction |
Solvent | Dichloromethane | Optimal polarity for intermediates |
Physicochemical Properties
The electron-withdrawing trifluoromethyl and nitro groups significantly influence the compound’s solubility, stability, and spectroscopic signatures.
Spectral Characteristics
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¹H NMR: The deshielded proton at position 4 of the pyrazole ring typically resonates near δ 8.5–9.0 ppm due to adjacent electron-withdrawing groups .
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¹⁹F NMR: The trifluoromethyl group exhibits a singlet near δ -60 to -65 ppm, consistent with CF₃-substituted aromatics .
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IR Spectroscopy: Strong absorptions at ~1530 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (C–F stretch) confirm the presence of nitro and trifluoromethyl groups .
Thermal Stability
Pyrazoles with nitro and trifluoromethyl substituents generally decompose above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) due to nitro group decomposition .
Chemical Reactivity and Functionalization
The nitro group at position 3 serves as a site for nucleophilic aromatic substitution (SNAr) or reduction to an amine, enabling downstream derivatization. Meanwhile, the trifluoromethyl group remains inert under most conditions but can participate in radical reactions.
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or treatment with Zn/HCl reduces the nitro group to an amine, producing 3-amino-1-(trifluoromethyl)-1H-pyrazole—a valuable intermediate for coupling reactions .
Electrophilic Aromatic Substitution
Applications in Drug Discovery and Materials Science
While 3-nitro-1-(trifluoromethyl)-1H-pyrazole itself is understudied, structurally related pyrazoles exhibit broad bioactivity:
Pharmaceutical Relevance
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COX-2 Inhibitors: Celecoxib analogs rely on 1-aryl-3-trifluoromethylpyrazole scaffolds for selective cyclooxygenase-2 inhibition .
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Antimicrobial Agents: Nitropyrazoles demonstrate activity against Mycobacterium tuberculosis by disrupting cell wall synthesis .
Energetic Materials
Nitro- and trifluoromethyl-substituted pyrazoles are explored as high-energy-density compounds (HEDCs) due to their balanced stability and detonation velocity .
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